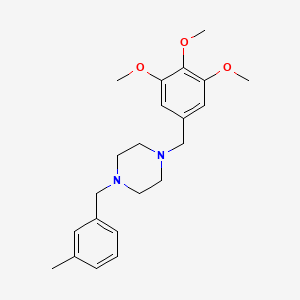
1-(3-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Vue d'ensemble
Description
1-(3-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is a psychoactive drug that is commonly used as a recreational drug due to its hallucinogenic and euphoric effects.
Mécanisme D'action
1-(3-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This results in the activation of various signaling pathways that are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, while also causing dilation of the pupils. This compound also induces changes in the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, it also has several limitations, including its potential for toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for research on 1-(3-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, including further studies on its potential therapeutic applications in the treatment of various medical conditions. Additionally, research could focus on the development of new analogs of this compound with improved selectivity and reduced toxicity. Finally, more studies are needed to fully understand the long-term effects of this compound on the brain and body.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-6-5-7-18(12-17)15-23-8-10-24(11-9-23)16-19-13-20(25-2)22(27-4)21(14-19)26-3/h5-7,12-14H,8-11,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULIFEJVQYMOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




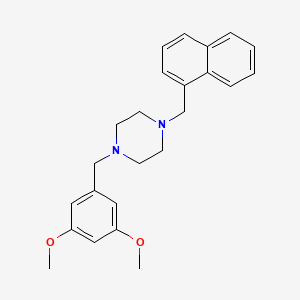

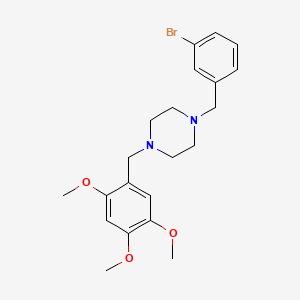


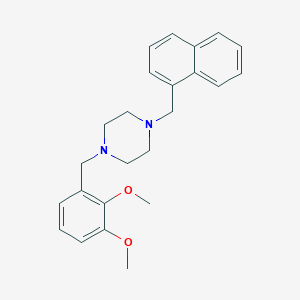
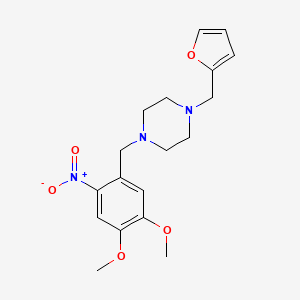
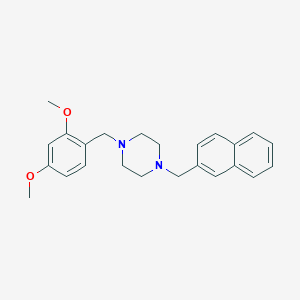
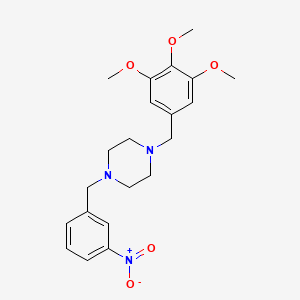
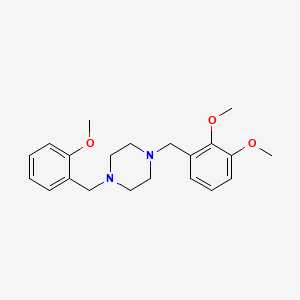
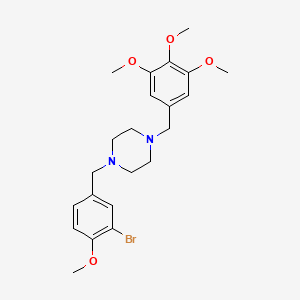
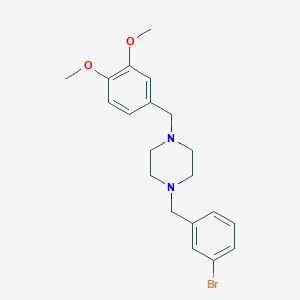
![1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3462980.png)